
4-Chlorophenylacetic acid
Overview
Description
4-Chlorophenylacetic acid (4-CPAA; CAS 1878-66-6) is a halogenated aromatic compound with the molecular formula C₈H₇ClO₂ and a molecular weight of 170.59 g/mol. Structurally, it consists of a phenyl group substituted with a chlorine atom at the para position and an acetic acid side chain. It is widely utilized in:
- Analytical chemistry as an internal standard for GC-MS due to its stability and distinct chromatographic profile .
- Agriculture as a synthetic auxin analog, enhancing plant growth, glycosylflavone accumulation, and stress tolerance at concentrations of 100 mg/L .
- Microbial degradation by Pseudomonas sp.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chlorophenylacetic acid can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzyl chloride with sodium cyanide to form 4-chlorobenzyl cyanide, which is then hydrolyzed to yield this compound .
Industrial Production Methods: In industrial settings, this compound is often produced by the chlorination of phenylacetic acid. This process involves the reaction of phenylacetic acid with chlorine gas in the presence of a catalyst, typically iron or aluminum chloride .
Chemical Reactions Analysis
Hydrolysis of Nitrile Precursors
4-CPA is synthesized via acid-catalyzed hydrolysis of 4-chlorobenzyl cyanide. The reaction proceeds with concentrated sulfuric acid (98%) at 90–110°C, yielding 95.2% pure product after crystallization . Key parameters include:
Parameter | Value/Description |
---|---|
Reactant | 4-Chlorobenzyl cyanide |
Catalyst | H₂SO₄ (98%) |
Temperature | 90–110°C |
Yield | 95.2% |
Purity (GC) | 99.96% |
This method avoids hazardous intermediates and is scalable for industrial production .
Bromination at the α-Position
4-CPA undergoes Hell-Volhard-Zelinsky bromination to form 2-bromo-2-(4-chlorophenyl)acetic acid, a precursor for antithrombotic agents like clopidogrel. Conditions include:
-
Reagents : PBr₃ and Br₂
-
Mechanism : Radical-initiated substitution at the α-carbon
-
Applications : Intermediate in pharmaceutical synthesis
Microbial Degradation Pathways
Pseudomonas species metabolize 4-CPA via enzymatic hydroxylation , producing derivatives critical for bioremediation :
Degradation Product | Enzyme System Involved |
---|---|
3-Chloro-4-hydroxyphenylacetic acid | Monooxygenase |
4-Chloro-3-hydroxyphenylacetic acid | Dioxygenase |
4-Chloro-2-hydroxyphenylacetic acid | Hybrid enzymatic pathways |
These reactions occur under aerobic conditions, with degradation rates influenced by pH (optimal 6.5–7.5) and salinity .
Salt Formation
4-CPA forms stable salts with alkaline metals, enhancing solubility for biological applications :
Property | 4-CPA Sodium Salt |
---|---|
Solubility in H₂O | 48 g/L (25°C) |
Melting Point | 215–217°C |
Esterification Reactions
Though not explicitly documented in sources, 4-CPA’s carboxylic acid group theoretically undergoes standard esterification:
Predicted conditions based on analogous systems:
-
Catalyst : H₂SO₄ or TsOH
-
Temperature : 60–80°C
-
Common esters : Methyl, ethyl derivatives
Environmental Degradation Kinetics
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Chemistry
4-Chlorophenylacetic acid is widely used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. It plays a crucial role in the production of non-steroidal anti-inflammatory drugs (NSAIDs), particularly diclofenac, which is extensively used for pain relief and anti-inflammatory purposes . Additionally, it serves as a precursor for the synthesis of various herbicides and pesticides, contributing to agricultural productivity.
Table 1: Key Synthesis Applications of this compound
Application Type | Example Compound | Use Case |
---|---|---|
Pharmaceutical | Diclofenac | Anti-inflammatory and analgesic |
Agrochemical | Herbicides | Weed control |
Organic Synthesis | Various intermediates | Production of fine chemicals |
Biological Research
Anticancer Properties
Recent studies have highlighted the anticancer properties of 4-CPA. Research indicates that it can inhibit estrogen-dependent breast cancer cell growth by interfering with estrogen receptor activity . In vitro studies have shown that 4-CPA can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapies.
Case Study: Estrogen-Induced Tumor Formation
A study published in Cancer Letters demonstrated that treatment with 4-CPA significantly reduced tumor formation in MMTV-aromatase transgenic mice, which are models for estrogen-sensitive breast cancer . This suggests its potential as a therapeutic agent in managing hormone-dependent cancers.
Table 2: Biological Effects of this compound
Study Focus | Findings | Reference |
---|---|---|
Anticancer Activity | Inhibition of breast cancer growth | Cancer Letters, 2007 |
Neuroblastoma Treatment | Induction of apoptosis | British Journal of Cancer, 2003 |
Environmental Applications
Biodegradation Studies
Research has shown that certain bacterial strains, such as Pseudomonas species, can utilize 4-CPA as a carbon source, leading to its biodegradation. This property is significant for bioremediation efforts where pollutants need to be broken down in contaminated environments . The ability to degrade chlorinated compounds is crucial for environmental cleanup strategies.
Table 3: Biodegradation Studies Involving this compound
Bacterial Strain | Degradation Efficiency | Reference |
---|---|---|
Pseudomonas sp. CBS3 | Significant degradation | Journal of Bacteriology, 1981 |
Analytical Applications
Monitoring Exposure to Pesticides
this compound has been identified as a metabolite in human urine following exposure to DDT (dichloro-diphenyl-trichloroethane), making it useful as a biomarker for monitoring pesticide exposure. Analytical methods using gas chromatography have been developed to detect low levels of this compound in biological samples .
Mechanism of Action
The mechanism of action of 4-chlorophenylacetic acid involves its interaction with specific molecular targets and pathways. In the context of its anticancer properties, it is believed to inhibit the growth of cancer cells by interfering with estrogen receptor signaling pathways. Additionally, it acts as a carbon and energy supplement for certain microbial strains, facilitating their growth and metabolism .
Comparison with Similar Compounds
Comparison with Similar Compounds
Chemical and Physical Properties
Acidity (pKa)
The chlorine substituent’s electron-withdrawing effect lowers the pKa of 4-CPAA (2.76) compared to unsubstituted phenylacetic acid (4.31) but increases it relative to 4-nitrophenylacetic acid (3.85) .
Compound | pKa |
---|---|
Phenylacetic acid | 4.31 |
4-Chlorophenylacetic acid | 2.76 |
4-Nitrophenylacetic acid | 3.85 |
Degradation Pathways
- 4-CPAA: Degraded by Pseudomonas sp.
- 4-Fluorophenylacetic acid : Degraded efficiently (near 100% yield) by styrene-degrading bacteria, indicating superior microbial compatibility compared to 4-CPAA .
- 4-Chloro-α-methylphenylacetic acid : Exhibits slow degradation (33% yield) due to steric hindrance from the methyl group .
Structural and Crystallographic Features
- Coordination Chemistry : 4-CPAA forms Ag(I) coordination polymers with distinct ladder-like or sheet-like structures depending on ancillary ligands (e.g., 4,4′-bipyridine vs. bpp) .
- Hydrogen Bonding : In crystalline forms, 4-CPAA derivatives (e.g., N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide) exhibit intermolecular hydrogen bonds that stabilize molecular chains .
Biological Activity
4-Chlorophenylacetic acid (4-CPA) is a chlorinated aromatic compound with notable biological activities, particularly in the fields of cancer research and microbial degradation. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₈H₇ClO₂
- Molecular Weight : 170.593 g/mol
- Melting Point : 102-105 °C
- Boiling Point : 294.1 °C
- Density : 1.3 g/cm³
4-CPA is classified as a small aromatic fatty acid and is recognized for its potential anticancer properties, particularly in estrogen-sensitive cancers such as breast cancer .
Anticancer Properties
This compound has been investigated for its role as an antitumor agent. Research indicates that it can inhibit estrogen-induced mammary tumor formation in transgenic mouse models. In a study by Sidell et al., the administration of 4-CPA significantly reduced tumor incidence in MMTV-aromatase transgenic mice, suggesting its potential as a therapeutic agent in breast cancer prevention .
The mechanisms through which 4-CPA exerts its anticancer effects include:
- Cell Cycle Regulation : 4-CPA has been shown to induce cell cycle arrest in various cancer cell lines, leading to reduced proliferation.
- Apoptosis Induction : It promotes programmed cell death in tumor cells, contributing to its antitumor efficacy.
- Differentiation Induction : As a differentiation inducer, it can revert malignant cells toward a more normal phenotype, which is crucial for effective cancer therapy .
Microbial Degradation
This compound serves as a carbon and energy source for certain bacteria, particularly strains of Pseudomonas. A study demonstrated that Pseudomonas sp. strain CBS3 could utilize 4-CPA as the sole source of carbon and energy, metabolizing it through the meta-cleavage pathway. This highlights the compound's role in bioremediation processes .
Case Study: Pseudomonas sp. Utilization
In laboratory conditions, Pseudomonas sp. was able to degrade 4-CPA effectively, producing intermediates such as homoprotocatechuic acid and various chlorohydroxyphenylacetic acids. The enzymes involved in this degradation were found to be inducible, suggesting that environmental conditions could enhance their activity .
Research Findings and Applications
Research has shown that 4-CPA not only has therapeutic potential but also applications in environmental science due to its biodegradability. Below is a summary table of key studies related to the biological activity of this compound.
Study Reference | Focus Area | Key Findings |
---|---|---|
Klages et al., 1981 | Microbial Degradation | Identified Pseudomonas sp. strain CBS3's ability to metabolize 4-CPA. |
Sidell et al., 2007 | Cancer Research | Demonstrated inhibition of estrogen-induced tumors in mice treated with 4-CPA. |
ChemicalBook | General Properties | Described anticancer properties and potential use in neuroblastoma therapy. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Chlorophenylacetic acid in laboratory settings?
- Methodological Answer : The synthesis typically involves Grignard reactions or nucleophilic substitution. For example, α-(d7-isopropyl)-4-chlorophenylacetic acid is synthesized by reacting this compound with isotopically labeled 2-iodopropane-d7 in tetrahydrofuran (THF) under nitrogen atmosphere, followed by hydrolysis and acidification . Alternative routes include direct acylation of carboxylic acids using coupling agents like EDCI/DMAP, yielding derivatives with >98% purity .
Q. How can researchers confirm the structural integrity of synthesized this compound?
- Methodological Answer : Multimodal characterization is essential:
- 1H/13C NMR : Peaks at δ 7.28 (d, J = 8.0 Hz, aromatic protons) and δ 171.9 (carbonyl carbon) confirm the aromatic and carboxylic acid moieties .
- HRMS : A molecular ion peak at m/z 214.0627 (calculated for C10H12ClNO2) validates the molecular formula .
- FT-IR : A strong absorption band at ~1700 cm⁻¹ confirms the carboxylic acid group .
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
- Methodological Answer :
- GC-MS/LC-MS : Use this compound as an internal standard. For hydrophilic metabolites, normalize peak areas to the internal standard (e.g., heptadecanoic acid for hydrophobic assays) .
- Multivariate Analysis : Apply Pareto-scaled principal component analysis (PCA) or orthogonal PLS-DA to distinguish metabolite concentrations in complex samples .
Q. What safety considerations are paramount when handling this compound in laboratory environments?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves and safety goggles due to its irritant properties .
- Storage : Keep in airtight containers at room temperature, away from oxidizing agents. The compound has a melting point of 102–105°C and decomposes at higher temperatures .
Advanced Research Questions
Q. What enzymatic systems enable microbial degradation of this compound, and how can their activity be experimentally validated?
- Methodological Answer :
- Key Enzymes : Pseudomonas species employ a two-component enzyme system for oxidation and dehalogenation, converting this compound to 4-chloro-2-hydroxyphenylacetic acid via hydroxylation .
- Validation : Use in vitro assays with cell-free extracts, monitor chloride ion release (indicative of dehalogenation), and track intermediates via HPLC-MS .
Q. How do researchers resolve discrepancies in reported degradation pathways of this compound across different microbial species?
- Methodological Answer :
- Comparative Genomics : Identify species-specific gene clusters (e.g., Pseudomonas vs. Nocardia) using whole-genome sequencing .
- Isotopic Tracer Studies : Use 13C-labeled this compound to map carbon flow in divergent pathways (e.g., complete mineralization vs. accumulation of chlorinated intermediates) .
Q. What metabolic engineering strategies can enhance the biodegradation efficiency of this compound in environmental remediation?
- Methodological Answer :
- Enzyme Overexpression : Clone and express Pseudomonas dehalogenase genes (e.g., hadA/hadB) in robust hosts like E. coli BL21 for improved catalytic activity .
- Co-culture Systems : Combine Citrobacter freundii (for initial hydrolysis) with Pseudomonas (for downstream degradation) to mimic natural consortium dynamics .
Q. How is this compound utilized as an internal standard in metabolomic studies, and what are the critical validation parameters?
- Methodological Answer :
- Application : Spike into urine/plasma samples at 10–100 µM to normalize metabolite concentrations. Its stability under GC-MS conditions (retention time: ~12.5 min) minimizes matrix interference .
- Validation : Assess recovery rates (≥85%), linearity (R² > 0.99), and inter-day precision (CV < 15%) per FDA bioanalytical guidelines .
Q. What are the mechanistic insights into the copper-catalyzed enantioconvergent alkylation reactions involving this compound derivatives?
- Methodological Answer :
- Radical Intermediates : Stabilized organic radicals (e.g., α-(d7-isopropyl)-4-chlorophenylacetic acid) are key intermediates. Use EPR spectroscopy to detect radical species during the C–N bond-forming step .
- Stereochemical Control : Chiral ligands like BOX or PyBOX induce enantioconvergence by modulating copper’s redox potential .
Q. How do isotopic labeling techniques (e.g., deuterium incorporation) aid in tracking the metabolic fate of this compound in complex systems?
Properties
IUPAC Name |
2-(4-chlorophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPKJZJVTHSESZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062031 | |
Record name | p-Chlorophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1878-66-6 | |
Record name | (4-Chlorophenyl)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1878-66-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chlorophenylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001878666 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1878-66-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14285 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzeneacetic acid, 4-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | p-Chlorophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-chlorophenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.929 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-CHLOROBENZENEACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LLQ6PU28WR | |
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Retrosynthesis Analysis
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